Prednisolone-21-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

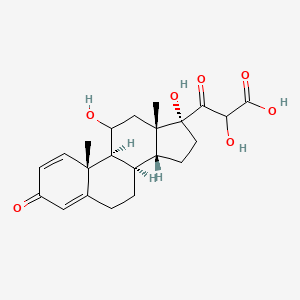

Prednisolone-21-Carboxylic Acid is a compound with the molecular formula C22H28O7 . It has a molecular weight of 404.5 g/mol . It is used in the field of proteomics research .

Synthesis Analysis

The synthesis of Prednisolone and similar glucocorticoids involves the design of conjugates . The synthetic approaches of all chemical classes of anti-inflammatory steroidal antedrugs have been the main emphasis .Molecular Structure Analysis

The molecular structure of Prednisolone-21-Carboxylic Acid includes a cyclopenta[a]phenanthren-17-yl group . The InChI representation of the molecule isInChI=1S/C22H28O7/c1-20-7-5-12 (23)9-11 (20)3-4-13-14-6-8-22 (29,18 (26)17 (25)19 (27)28)21 (14,2)10-15 (24)16 (13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3, (H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 . Chemical Reactions Analysis

The main challenge in the chemical reactions of Prednisolone-21-Carboxylic Acid is to separate the peaks of prednisolone and its related substance, hydrocortisone, which only structurally differ in a double bond at the C-1 position .Physical And Chemical Properties Analysis

Prednisolone-21-Carboxylic Acid has a molecular weight of 404.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 . Its Rotatable Bond Count is 3 . The Exact Mass is 404.18350323 g/mol, and the Monoisotopic Mass is also 404.18350323 g/mol . The Topological Polar Surface Area is 132 Ų .Scientific Research Applications

Anti-Inflammatory Drugs

Prednisone and prednisolone, which can be obtained from Prednisolone-21-Carboxylic Acid, are steroids widely used as anti-inflammatory drugs . They have higher anti-inflammatory activity than their starting substrates, cortisone and hydrocortisone .

Biotechnological Processes

The development of the pharmaceutical industry is currently aimed at introducing biotechnological processes and replacing multiple-stage chemical syntheses . Prednisolone-21-Carboxylic Acid plays a crucial role in these processes .

Biotransformation Studies

Bacteria belonging to the Rhodococcus genus can biotransform substrates, such as cortisone and hydrocortisone, to obtain prednisone and prednisolone . This biotransformation process is of great interest from a pharmaceutical point of view .

Metabolic Inactivation Approach

The C21 carboxylic acid metabolite of flucortolone, which is similar to Prednisolone-21-Carboxylic Acid, has been used to develop “soft drug” glucocorticoid receptor modulators (GRMs) . These GRMs are metabolized to an inactive compound after delivering their therapeutic effect .

Topical Application

Prednisolone-21-Carboxylic Acid can be used in the formulation of topical applications like creams or inhalers . This approach minimizes systemic exposure of the GRM, thereby widening the therapeutic window and enabling dosing for longer periods .

Chemical Synthesis

Prednisolone-21-Carboxylic Acid is used in the chemical synthesis of prednisolone . One of the strategies starts from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4 .

Safety And Hazards

Future Directions

The concept of antedrug first came into light in 1982 and since then a few academic institutions and some pharmaceutical industries worldwide are performing active research in this avenue in search of safer therapeutic agents . The research efforts since 1980s in the chemical synthesis and pharmacological actions of the steroidal antedrugs have dictated the breadth of this article .

properties

IUPAC Name |

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICRVHUOJZUSPV-TZAHIGRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone-21-Carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)